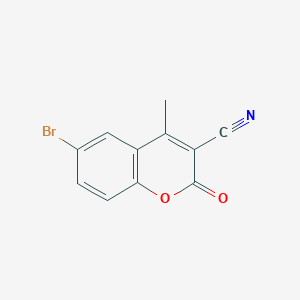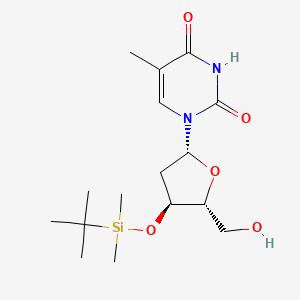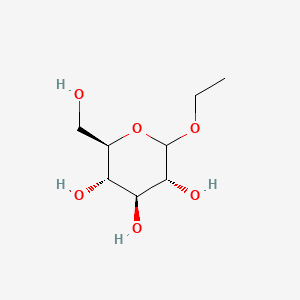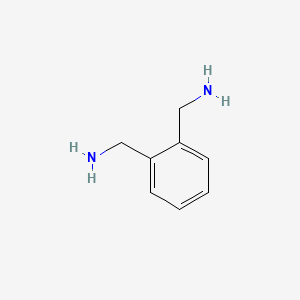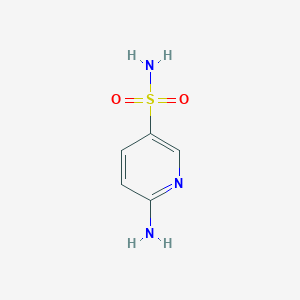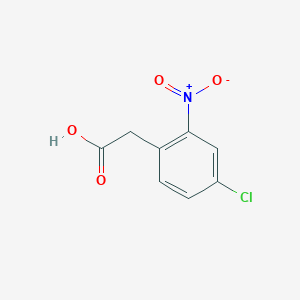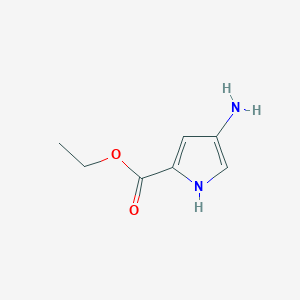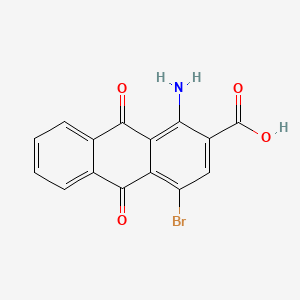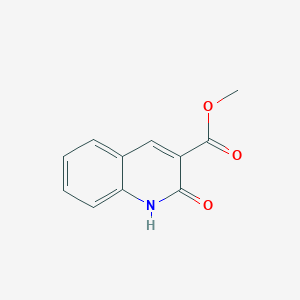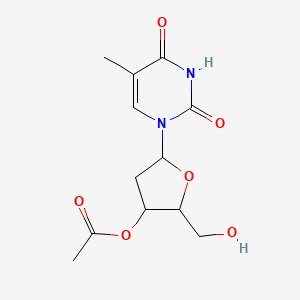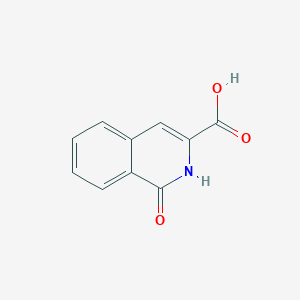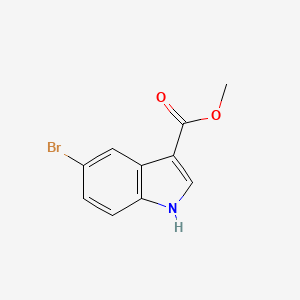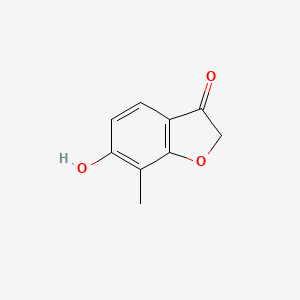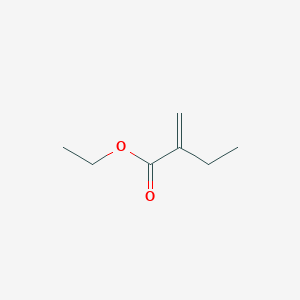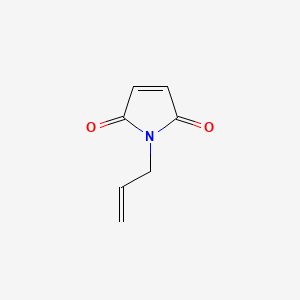
N-Allylmaleimide
Descripción general
Descripción
N-Allylmaleimide is a compound with biomedical research applications. It has shown inhibitory prowess for the growth of select cancer cells and potential neuroprotective attributes, making it a promising candidate for neurodegenerative disease treatment . It is believed to exert its effects via hindrance of protein-protein associations .
Synthesis Analysis
N-Allylmaleimide can be synthesized via bulk radical copolymerization in methanol and dimethylsulfoxide solutions in the presence of AIBN at 70–90°C . The kinetic laws of reaction have been studied, and the relative activities of monomers have been determined .Molecular Structure Analysis
N-Allylmaleimide has a molecular formula of C7H7NO2 and an average mass of 137.136 Da . It is a compound containing a 2,5-pyrroledione moiety .Chemical Reactions Analysis
N-Allylmaleimide can form copolymers via Diels–Alder reactions . It has been shown that random copolymers are formed, and the copolymerization in methanol shows a high tendency toward alternation of monomer units .Physical And Chemical Properties Analysis
N-Allylmaleimide has a boiling point of 228.7±19.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 . It has been found that heating in the absence of the catalyst results in a network polymer owing to the interaction of allyl groups of N-Allylmaleimide .Aplicaciones Científicas De Investigación
Copolymer Synthesis
N-Allylmaleimide is used in the synthesis of new copolymers. Gorbunova and Tiunova (2015) synthesized thermally curable copolymers of N-allylmaleimide with N-vinylpyrrolidone and other compounds, observing that these copolymers form a network polymer upon heating without a catalyst. This indicates potential applications in materials science, particularly for thermal properties and polymer networking (Gorbunova & Tiunova, 2015).
Thermosetting Polymers
In the realm of thermosetting polymers, Takeda and Matsumoto (2010) synthesized an alternating copolymer of N-allylmaleimide and isobutene, revealing the high reactivity of the maleimide group in N-allylmaleimide. This copolymer was shown to form a transparent cast film that can be cured upon heating without any catalyst, highlighting its potential in creating new transparent materials (Takeda & Matsumoto, 2010).
Magnetic Resonance Spectroscopy
N-Allylmaleimide has been studied in the context of magnetic resonance spectroscopy. Nordlander and Roberts (1959) investigated allylmagnesium bromide, a related compound, using proton nuclear magnetic resonance (n.m.r.) spectroscopy. This research is foundational in understanding the electronic environment and structural aspects of N-allylmaleimide and its derivatives (Nordlander & Roberts, 1959).
Chemical Kinetics and Polymer Properties
The study of chemical kinetics and polymer properties also involves N-allylmaleimide. Gorbunova (2010) focused on the radical copolymerization of N-vinylpyrrolidone with N-allylmaleimide, determining the kinetic features and structures of the resulting copolymers. This research contributes to understanding the physicochemical and potentially biological properties of N-allylmaleimide based polymers (Gorbunova, 2010).
Safety And Hazards
When handling N-Allylmaleimide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .
Propiedades
IUPAC Name |
1-prop-2-enylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h2-4H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFDAYXWBWRTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183885 | |
| Record name | Maleimide, N-allyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allylmaleimide | |
CAS RN |
2973-17-3, 31940-21-3 | |
| Record name | N-Allylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Allyl-1H-pyrrole-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Allylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC175866 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleimide, N-allyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ALLYL-1H-PYRROLE-2,5-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOY8PV1214 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

